molecular formula C14H14N4O3S B286638 ethyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate

ethyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate

Cat. No. B286638
M. Wt: 318.35 g/mol
InChI Key: SUWKVBWCTSNIFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound belongs to the class of pyrazole derivatives and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate is not fully understood. However, it has been reported to exert its pharmacological activities by interacting with various molecular targets, including enzymes, receptors, and ion channels. It has been suggested that this compound may act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Ethyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, and to inhibit the activity of COX enzymes. This compound has also been reported to exhibit anticonvulsant and analgesic effects, as well as antimicrobial and antitumor activities.

Advantages and Limitations for Lab Experiments

One of the advantages of using Ethyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate in lab experiments is its potential as a lead molecule for the development of new drugs. This compound has been shown to exhibit a wide range of pharmacological activities, making it a promising candidate for drug discovery and development. However, one of the limitations of using this compound in lab experiments is its potential toxicity and side effects, which need to be carefully evaluated before further development.

Future Directions

There are several future directions for the research of Ethyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate. One of the directions is to further investigate its mechanism of action and molecular targets. This will help in the development of more specific and effective drugs based on this compound. Another direction is to evaluate its potential toxicity and side effects in more detail, which will aid in the development of safer drugs. Additionally, the synthesis of new derivatives of Ethyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate with improved pharmacological properties can be explored.

Synthesis Methods

Several methods have been developed for the synthesis of Ethyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate. One of the commonly used methods involves the reaction of 6-methoxy-1,3-benzothiazol-2-amine with ethyl 2-cyanoacetate in the presence of hydrazine hydrate, followed by the addition of acetic acid and acetic anhydride. The resulting product is then treated with sodium hydroxide to obtain Ethyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate.

Scientific Research Applications

Ethyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticonvulsant, antitumor, and antimicrobial activities. This compound has been identified as a potential lead molecule for the development of new drugs for the treatment of various diseases.

properties

Molecular Formula

C14H14N4O3S

Molecular Weight

318.35 g/mol

IUPAC Name

ethyl 5-amino-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrazole-4-carboxylate

InChI

InChI=1S/C14H14N4O3S/c1-3-21-13(19)9-7-16-18(12(9)15)14-17-10-5-4-8(20-2)6-11(10)22-14/h4-7H,3,15H2,1-2H3

InChI Key

SUWKVBWCTSNIFH-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC3=C(S2)C=C(C=C3)OC)N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC3=C(S2)C=C(C=C3)OC)N

Origin of Product

United States

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